Quantified Difference in Biocatalytic Resolution: Tetralin vs. Indane Core in Tertiary Alcohols
In a direct head-to-head enzymatic resolution study using CAL-A (lipase A from Candida antarctica), the tetralin-based tertiary alcohol (1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol) produced the corresponding acetate ester with a 99% enantiomeric excess (ee), whereas the indane-based analog (1-methyl-2,3-dihydro-1H-inden-1-ol) yielded only a 71% ee [1][2].
| Evidence Dimension | Enantiomeric Excess (ee) of Resulting Ester in Enzymatic Resolution |
|---|---|
| Target Compound Data | 99% ee |
| Comparator Or Baseline | 71% ee (1-methyl-2,3-dihydro-1H-inden-1-ol) |
| Quantified Difference | +28 percentage points |
| Conditions | CAL-A (Candida antarctica lipase A), transesterification with vinyl acetate |
Why This Matters
This 28-percentage-point difference in enantiomeric purity directly impacts the selection of this compound for synthesizing highly enantioenriched chiral building blocks, reducing downstream purification costs and improving overall process yield.
- [1] Özdemirhan, D., Sezer, S., & Sönmez, Y. (2008). Enzyme-catalyzed resolution of aromatic ring fused cyclic tertiary alcohols. Tetrahedron: Asymmetry, 19(23), 2717-2720. View Source
- [2] Almeida, L. A. de, et al. (2024). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 35(8), e-20240033. View Source
